Cas no 877630-91-6 (N'-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-N-(3-hydroxypropyl)ethanediamide)

N'-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-N-(3-hydroxypropyl)ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-N-(3-hydroxypropyl)ethanediamide
- 877630-91-6
- F2504-0029
- SR-01000019973
- N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide
- SR-01000019973-1
- N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide
- AKOS024653515
- N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(3-hydroxypropyl)oxamide
-
- インチ: 1S/C15H23N3O5/c19-7-2-4-16-14(20)15(21)17-11-12(13-3-1-8-23-13)18-5-9-22-10-6-18/h1,3,8,12,19H,2,4-7,9-11H2,(H,16,20)(H,17,21)
- InChIKey: VEDJGBRYASWEJT-UHFFFAOYSA-N
- SMILES: C(NCCCO)(=O)C(NCC(C1=CC=CO1)N1CCOCC1)=O
計算された属性
- 精确分子量: 325.16377084g/mol
- 同位素质量: 325.16377084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 7
- 複雑さ: 387
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 104Ų
N'-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-N-(3-hydroxypropyl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2504-0029-1mg |
N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide |
877630-91-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2504-0029-10mg |
N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide |
877630-91-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2504-0029-2μmol |
N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide |
877630-91-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2504-0029-3mg |
N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide |
877630-91-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2504-0029-5mg |
N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide |
877630-91-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2504-0029-25mg |
N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide |
877630-91-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2504-0029-4mg |
N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide |
877630-91-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2504-0029-2mg |
N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide |
877630-91-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2504-0029-20μmol |
N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide |
877630-91-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2504-0029-30mg |
N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide |
877630-91-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N'-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-N-(3-hydroxypropyl)ethanediamide 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
N'-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-N-(3-hydroxypropyl)ethanediamideに関する追加情報
Professional Introduction to Compound with CAS No. 877630-91-6 and Product Name: N'-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-N-(3-hydroxypropyl)ethanediamide
Compound with the CAS number 877630-91-6, identified by the product name N'-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-N-(3-hydroxypropyl)ethanediamide, represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The unique combination of furan and morpholine moieties in its backbone, coupled with the presence of hydroxypropyl and ethyl substituents, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The structural features of this compound contribute to its remarkable chemical properties, which are essential for its role in synthetic chemistry and pharmacological studies. The furan-2-yl group introduces a heterocyclic ring system known for its stability and reactivity, enabling diverse functionalization pathways. Similarly, the morpholin-4-yl moiety enhances the compound's solubility and bioavailability, critical factors in drug design. The 3-hydroxypropyl side chain adds hydrophilicity, while the ethyl group provides a balance between lipophilicity and hydrophilicity, optimizing membrane permeability.
Recent research in the field of medicinal chemistry has highlighted the importance of such multifunctional compounds in addressing complex biological targets. The presence of both furan and morpholine units suggests potential interactions with enzymes and receptors involved in metabolic pathways, making this compound a promising candidate for therapeutic intervention. Studies have demonstrated that derivatives with similar structural motifs exhibit inhibitory activity against various enzymes, including those implicated in inflammation, cancer, and neurodegenerative diseases.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The flexibility provided by the amide linkage between the N'-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl and N-(3-hydroxypropyl)ethanediamide portions allows for extensive derivatization, enabling researchers to fine-tune its pharmacological properties. This adaptability is particularly valuable in modern drug development pipelines, where high-throughput screening and structure-based drug design are commonplace.
In vitro studies have begun to explore the biological activity of this compound, revealing intriguing results that warrant further investigation. Initial assays indicate that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. Additionally, preliminary data suggest potential efficacy against certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest. These findings align with current trends in oncology research, where targeted therapies based on small molecules are increasingly prevalent.
The synthesis of this compound presents an interesting challenge due to its complex architecture. Advanced synthetic methodologies, such as multi-step cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct its core framework efficiently. The integration of the furan, morpholine, and hydroxypropyl groups requires meticulous control over reaction conditions to ensure high yield and purity. Such synthetic strategies not only highlight the compound's complexity but also underscore the ingenuity required in modern medicinal chemistry.
The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying optimal conformations for drug-receptor interactions. By leveraging these tools, researchers can accelerate the design process and reduce experimental trial-and-error. Furthermore, virtual screening has been used to identify potential analogs with enhanced potency or selectivity, further validating the significance of this scaffold.
As our understanding of disease mechanisms continues to evolve, so does our approach to drug development. This compound exemplifies how integrating diverse structural elements can yield molecules with tailored biological activities. Its unique combination of furan, morpholine, and hydroxypropyl moieties positions it as a valuable tool for exploring new therapeutic avenues. Future studies will likely focus on refining its pharmacokinetic profile and expanding its spectrum of activity through rational molecular design.
The broader implications of this research extend beyond individual compounds to influence drug discovery paradigms as a whole. By demonstrating the potential of structurally complex molecules like this one, scientists are pushing boundaries in how we approach therapeutic innovation. The insights gained from studying compounds such as this not only advance our knowledge but also inspire new generations of chemists and pharmacologists to tackle some of medicine's most pressing challenges.
877630-91-6 (N'-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-N-(3-hydroxypropyl)ethanediamide) Related Products
- 1781760-43-7(3-amino-2-(2-bromophenyl)-2-methylpropan-1-ol)
- 1428532-95-9((2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride)
- 919845-06-0(N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide)
- 2205846-49-5(2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole)
- 1023518-69-5(4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide)
- 2171982-38-8(3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)
- 2613388-97-7(N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride)
- 17579-99-6(Methyltriphenoxyphosphonium iodide)
- 902887-78-9(N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 220243-81-2(tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate)




